Ethyl 5-chloro-5-oxopentanoate

Description

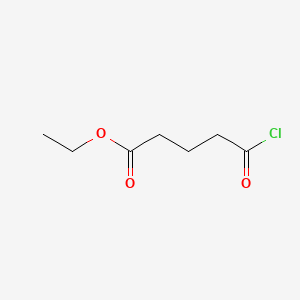

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-chloro-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c1-2-11-7(10)5-3-4-6(8)9/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKJAQUGGQMCNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966418 | |

| Record name | Ethyl 5-chloro-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5205-39-0 | |

| Record name | Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5205-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-5-oxovalerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005205390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5205-39-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-chloro-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-chloro-5-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 5-chloro-5-oxopentanoate: A Comprehensive Technical Guide for Chemical Researchers and Pharmaceutical Scientists

Foreword: Unveiling a Versatile Building Block

In the landscape of modern organic synthesis and drug discovery, the strategic use of bifunctional molecules is paramount to the efficient construction of complex molecular architectures. Ethyl 5-chloro-5-oxopentanoate (CAS Number: 5205-39-0), also known as ethyl glutaryl chloride, stands out as a highly valuable, yet often overlooked, chemical intermediate. Its dual functionality, comprising a reactive acyl chloride and a more stable ethyl ester, offers a unique platform for sequential and chemoselective transformations. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its nuanced reactivity and applications, particularly within the pharmaceutical industry. The insights presented herein are curated to empower researchers, scientists, and drug development professionals to harness the full potential of this versatile reagent.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is the bedrock of its effective application in research and development. This compound is a colorless liquid with a pungent odor, a characteristic feature of acyl chlorides.[1] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5205-39-0 | [1][2] |

| Molecular Formula | C₇H₁₁ClO₃ | [2] |

| Molecular Weight | 178.61 g/mol | [2] |

| Boiling Point | 68-70 °C at 0.07 mmHg | [1] |

| Refractive Index (n20/D) | 1.443 | [1] |

| Synonyms | Ethyl 4-(chloroformyl)butyrate, Ethyl 5-chloro-5-oxovalerate, Ethyl glutaryl chloride, Glutaric acid monoethyl ester chloride | [1] |

Predicted Spectroscopic Data

Predicted ¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~2.95 | Triplet (t) | 2H | -CO-CH₂ -CH₂- |

| ~2.45 | Triplet (t) | 2H | -CH₂-CH₂ -COOEt |

| ~2.05 | Quintet (quin) | 2H | -CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum (in CDCl₃):

| Chemical Shift (ppm) | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~172.5 | Carbonyl | C =O (Ester) | | ~172.0 | Carbonyl | C =O (Acyl Chloride) | | ~61.0 | Methylene | -O-CH₂ -CH₃ | | ~45.0 | Methylene | -CO-CH₂ -CH₂- | | ~32.5 | Methylene | -CH₂ -CH₂-COOEt | | ~20.0 | Methylene | -CH₂-CH₂ -CH₂- | | ~14.0 | Methyl | -O-CH₂-CH₃ |

Predicted FT-IR (Fourier-Transform Infrared) Spectrum:

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~1800 | C=O | Acyl Chloride Stretch |

| ~1735 | C=O | Ester Stretch |

| ~2950-2850 | C-H | Alkyl C-H Stretch |

| ~1250-1000 | C-O | Ester C-O Stretch |

Synthesis and Purification: A Practical Approach

The most common and efficient laboratory-scale synthesis of this compound involves the chlorination of its carboxylic acid precursor, monoethyl glutarate (also known as glutaric acid monoethyl ester).[1] This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The choice between these reagents often depends on the desired purity of the final product and the ease of byproduct removal. Thionyl chloride is often favored for its cost-effectiveness and the volatile nature of its byproducts (SO₂ and HCl).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Monoethyl glutarate

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (or another inert solvent)

-

Round-bottom flask with a reflux condenser and a gas outlet to a scrubber

-

Stirring plate and magnetic stir bar

-

Heating mantle

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon or nitrogen inlet, dissolve monoethyl glutarate (1 equivalent) in anhydrous toluene.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) to the stirred solution at room temperature. The addition is exothermic and will result in the evolution of HCl and SO₂ gas, which should be directed to a basic scrubber (e.g., NaOH solution).

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases. The progress of the reaction can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by vacuum distillation to yield this compound as a clear, colorless liquid.

Self-Validating System: The success of this protocol is validated by the complete consumption of the starting material (as monitored by TLC or IR spectroscopy, observing the disappearance of the broad O-H stretch of the carboxylic acid) and the isolation of a product with the expected boiling point and spectroscopic characteristics.

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The acyl chloride is a highly electrophilic center, readily susceptible to nucleophilic acyl substitution. In contrast, the ethyl ester is significantly less reactive and typically requires more forcing conditions or specific reagents to undergo transformation. This reactivity profile allows for the selective modification of the acyl chloride moiety while preserving the ester.

Caption: Key reactions of this compound.

Reaction with Amines: A Gateway to Amides

One of the most common and synthetically valuable reactions of this compound is its reaction with primary or secondary amines to form the corresponding amides. This reaction is typically fast, high-yielding, and proceeds under mild conditions. The reaction is a classic nucleophilic acyl substitution.

Experimental Protocol: Synthesis of Ethyl 5-(cyclohexylamino)-5-oxopentanoate

-

Reaction Setup: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of cyclohexylamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in the same solvent. The base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and triethylamine hydrochloride, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by column chromatography or recrystallization.

Applications in Drug Discovery and Development

Acyl chlorides are fundamental building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). The structural motif present in this compound is particularly valuable as it allows for the introduction of a five-carbon linker with a terminal ester group, which can be further manipulated. A prominent example of the utility of a closely related compound, 5-chlorovaleryl chloride, is in the synthesis of Cilostazol , a medication used to alleviate the symptoms of intermittent claudication.[3][4][5]

In one of the synthetic routes to Cilostazol, 5-chlorovaleryl chloride is reacted with cyclohexylamine to form 5-chloro-N-cyclohexylpentanamide.[3] This intermediate is then converted to a tetrazole, which is a key fragment of the final drug molecule.[3][4] The use of this compound in a similar synthetic strategy would result in an intermediate with a terminal ethyl ester, providing a handle for further diversification or for modulating the pharmacokinetic properties of the resulting compounds.

Caption: Application in the synthesis of a Cilostazol precursor.

Safety, Handling, and Storage

As with all reactive chemical reagents, proper safety precautions are essential when handling this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] It is also harmful if inhaled.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated fume hood. If the fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.

Handling:

-

Avoid contact with skin, eyes, and clothing.[2]

-

Do not breathe vapors or mists.[2]

-

Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

-

Keep away from water and other nucleophilic substances unless a reaction is intended.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

-

Recommended storage temperature is 2-8°C.[1]

-

Store away from incompatible materials such as bases, oxidizing agents, and water.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.[2]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention immediately.[2]

Conclusion: A Versatile Tool for the Modern Chemist

This compound is a powerful and versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. Its differential reactivity allows for selective transformations, making it an ideal starting material for the construction of a wide range of more complex molecules. By understanding its properties, synthesis, reactivity, and handling requirements, researchers can effectively and safely incorporate this valuable reagent into their synthetic strategies, accelerating the discovery and development of new chemical entities and pharmaceuticals.

References

An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate: Synthesis, Properties, and Applications in Modern Organic Chemistry

Introduction: Unveiling a Versatile Reagent

Ethyl 5-chloro-5-oxopentanoate, also known by synonyms such as ethyl glutaryl chloride and ethyl 4-chloroformyl butyrate, is a bifunctional organic molecule that has carved a significant niche in the landscape of synthetic organic chemistry.[1] Its structure, featuring both an ester and a reactive acyl chloride functional group, makes it a highly valuable building block for the synthesis of a diverse array of more complex molecules. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and professionals in drug discovery and development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in the laboratory. This compound is a colorless liquid with a pungent odor, a characteristic it shares with many acyl chlorides.[2] Key physicochemical data are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C7H11ClO3 | [1] |

| Molecular Weight | 178.61 g/mol | [1] |

| CAS Number | 5205-39-0 | [1][2][3] |

| Density | 1.139 g/mL at 20°C | [2] |

| Boiling Point | 68-70 °C at 0.07 mmHg | [2] |

| Flash Point | 82 °C | [2] |

| Refractive Index | n20/D 1.443 | [2] |

| Solubility | Soluble in water | [2] |

Synthesis of this compound: A Practical Approach

The most common and direct laboratory-scale synthesis of this compound involves the reaction of glutaric acid monoethyl ester with an appropriate chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the convenient removal of byproducts (SO₂ and HCl) as gases.

The underlying principle of this reaction is the conversion of a carboxylic acid to a more reactive acyl chloride. The lone pair of electrons on the oxygen of the carbonyl group in glutaric acid monoethyl ester attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion and the elimination of sulfur dioxide and a proton results in the desired acyl chloride.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Glutaric Acid Monoethyl Ester

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Glutaric acid monoethyl ester

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: In the flask, dissolve glutaric acid monoethyl ester in a minimal amount of anhydrous DCM.

-

Reaction: Slowly add a stoichiometric excess (typically 1.2-1.5 equivalents) of thionyl chloride to the stirred solution at room temperature. The addition is often done dropwise via an addition funnel.

-

Reflux: After the addition is complete, gently heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.

-

Workup: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure to yield the pure product.

Key Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the acyl chloride carbon. This functional group readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, making it a versatile intermediate.

1. Amide Formation: Reaction with primary or secondary amines yields the corresponding amides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds and other fine chemicals.

2. Esterification: While the molecule already contains an ethyl ester, the acyl chloride can react with other alcohols to form different esters, leading to unsymmetrical diesters of glutaric acid.

3. Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic rings, attaching the five-carbon chain to the aromatic nucleus. This is a powerful carbon-carbon bond-forming reaction.

Caption: Generalized Nucleophilic Acyl Substitution.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting material and intermediate in the synthesis of pharmaceutically active compounds. The presence of chlorine, an electronegative halogen, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4]

-

Scaffold for Heterocyclic Synthesis: The bifunctional nature of this reagent allows for its use in the construction of various heterocyclic ring systems, which are prevalent in many drug classes.

-

Linker Moiety: The five-carbon chain can act as a flexible linker to connect different pharmacophores within a single molecule, a common strategy in rational drug design.

-

Prodrug Synthesis: The ester functionality can be modified to create prodrugs that improve the solubility, stability, or bioavailability of a parent drug.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound.[5] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] It should be stored in a tightly sealed container under an inert atmosphere to prevent decomposition.[6] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[2]

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, offering a gateway to a wide range of chemical transformations. Its utility in constructing complex molecular architectures makes it an indispensable tool for chemists, particularly those engaged in the fields of medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety precautions, will enable researchers to harness its full potential in their synthetic endeavors.

References

- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]

- 2. chembk.com [chembk.com]

- 3. 5205-39-0|this compound|BLD Pharm [bldpharm.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. chemos.de [chemos.de]

An In-depth Technical Guide to Ethyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Ethyl 5-chloro-5-oxopentanoate, a bifunctional molecule possessing both an ester and a reactive acyl chloride, serves as a versatile building block in modern organic synthesis. This guide provides a comprehensive overview of its chemical identity, including a detailed list of synonyms, physicochemical properties, and a discussion of its synthesis and reactivity. Particular emphasis is placed on its practical applications in the synthesis of complex molecules and its emerging role in medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its safe and effective use in a laboratory setting.

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC nomenclature, but it is frequently referred to by a variety of synonyms in commercial and academic literature. A thorough understanding of these alternative names is crucial for efficient literature searching and chemical sourcing.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| CAS Number | 5205-39-0[1][][3] |

| Common Synonyms | Glutaric acid monoethyl ester chloride[1][3][4][5] |

| Ethyl glutaryl chloride | |

| Ethyl 4-(chloroformyl)butyrate | |

| Ethyl 5-chloro-5-oxovalerate | |

| 4-(Ethoxycarbonyl)butanoyl chloride | |

| 5-Chloro-5-oxopentanoic acid ethyl ester | |

| gamma-Carbethoxybutyryl chloride | |

| Pentanoic acid, 5-chloro-5-oxo-, ethyl ester | |

| Molecular Formula | C₇H₁₁ClO₃[1][3][4] |

| InChI Key | KKJAQUGGQMCNJY-UHFFFAOYSA-N |

It is important to note that this compound is a reagent chemical and is typically not marketed under specific trade names. Instead, it is sold by various chemical suppliers under its chemical name or one of its common synonyms.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis, dictating reaction conditions and purification strategies.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Weight | 178.61 g/mol | [1][3][4] |

| Appearance | Colorless to light yellow clear liquid | [5] |

| Boiling Point | 68-70 °C at 0.07 mmHg | |

| Refractive Index | n20/D 1.443 | |

| Solubility | Soluble in water and organic solvents like ether, chloroform, and dichloromethane. | [5] |

Synthesis and Reactivity

General Synthesis Pathway

This compound is typically synthesized from its corresponding carboxylic acid, 5-ethoxy-5-oxopentanoic acid (also known as glutaric acid monoethyl ester). The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, commonly achieved by treatment with a chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose due to the clean reaction byproducts (SO₂ and HCl as gases).[6]

The reaction is generally carried out under anhydrous and inert conditions to prevent hydrolysis of the acyl chloride product.[5]

Caption: General synthesis of this compound.

Reactivity Profile

The synthetic utility of this compound stems from its bifunctional nature. The acyl chloride is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions. The ethyl ester group is more stable under these conditions but can be hydrolyzed or transesterified under acidic or basic conditions, or reduced using appropriate reducing agents. This differential reactivity allows for sequential modifications at either end of the five-carbon chain, making it a valuable linker and building block.

Applications in Research and Drug Development

This compound is a valuable reagent for the synthesis of more complex molecules, finding applications in medicinal chemistry and materials science.

Intermediate in the Synthesis of Bioactive Molecules

This compound has been utilized in the preparation of various biologically active molecules. For instance, it has been used in pharmaceutical preparations for treating chronic pulmonary diseases and autoimmune diseases.[1][4] It also shows potential in cancer treatment and for its anti-inflammatory and dopamine-enhancing effects.[1][4]

Role as a Linker in Bioconjugation and Drug Delivery

The linear five-carbon chain of this compound makes it an attractive candidate for use as a linker in the development of drug conjugates. The acyl chloride can react with a functional group on a drug molecule, while the ester can be hydrolyzed to a carboxylic acid, which can then be coupled to a targeting moiety, such as an antibody or a polymer. This application is of significant interest in the field of targeted drug delivery and the development of antibody-drug conjugates (ADCs).

Experimental Protocol: Synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate

This protocol details the use of this compound as an electrophile in a coupling reaction with an organolithium reagent, demonstrating its utility in constructing carbon-carbon bonds.

Materials and Reagents:

-

4-Bromopyridine

-

n-Butyllithium (2.5 M in hexanes)

-

This compound (Ethyl glutaryl chloride)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of 4-Pyridyllithium:

-

To a flame-dried 250 mL three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromopyridine (1.58 g, 10 mmol) and 50 mL of anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting dark red solution at -78 °C for 1 hour to ensure complete formation of 4-pyridyllithium.

-

-

Acylation Reaction:

-

In a separate flame-dried 100 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in 20 mL of anhydrous THF.

-

Slowly add the solution of this compound to the 4-pyridyllithium solution at -78 °C via a syringe or dropping funnel over 20 minutes.

-

Allow the reaction mixture to stir at -78 °C for 2 hours.

-

Gradually warm the reaction mixture to room temperature and stir for an additional 1 hour.

-

-

Quenching and Workup:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 5-oxo-5-(4-pyridyl)valerate.

-

Caption: Experimental workflow for the synthesis of Ethyl 5-oxo-5-(4-pyridyl)valerate.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.

-

Hazard Classification: Skin Corrosion 1B.

-

GHS Pictogram: GHS05 (Corrosion).

-

Signal Word: Danger.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

-

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Recommended storage temperature is 2-8°C.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis. Its bifunctional nature, with a reactive acyl chloride and a more stable ethyl ester, allows for a wide range of chemical transformations. This makes it a key building block for the synthesis of complex organic molecules, including those with potential applications in the pharmaceutical industry. A thorough understanding of its nomenclature, properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl Glutaryl Chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and handling of ethyl glutaryl chloride (also known as ethyl 5-chloro-5-oxopentanoate), a versatile bifunctional reagent in organic synthesis. The methodologies detailed herein are grounded in established chemical principles, ensuring reliability and reproducibility for researchers in academic and industrial settings.

Introduction

Ethyl glutaryl chloride, with the chemical formula C₇H₁₁ClO₃, is a valuable building block in the synthesis of a wide array of more complex molecules.[1][2] Its structure incorporates both an ester and a reactive acyl chloride functional group, allowing for sequential or orthogonal chemical transformations. This dual functionality makes it a key intermediate in the preparation of pharmaceuticals, polymers, and other specialty chemicals.[3][4] For instance, it is utilized in the synthesis of lipidic amino alcohols and diamine derivatives and for the functionalization of molecules like calix[5]arenes.[3][4] This guide will delve into the primary synthetic routes to ethyl glutaryl chloride, detailed characterization techniques to verify its identity and purity, and essential safety protocols for its handling.

Physicochemical Properties

A summary of the key physical and chemical properties of ethyl glutaryl chloride is presented in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 5205-39-0 | [1][3][5] |

| Molecular Formula | C₇H₁₁ClO₃ | [1][2] |

| Molecular Weight | 178.61 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [3][4][5] |

| Boiling Point | 68-70 °C at 0.07 mmHg | [3][4] |

| Density | 1.139 - 1.144 g/cm³ at 20 °C | [1] |

| Refractive Index | ~1.443 | [1] |

| Solubility | Soluble in water (reacts), and various organic solvents. | [2][3] |

Synthesis of Ethyl Glutaryl Chloride

There are two primary and reliable methods for the synthesis of ethyl glutaryl chloride. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method 1: From Ethyl Hydrogen Glutarate

This is a straightforward and common method that involves the conversion of the carboxylic acid group of ethyl hydrogen glutarate into an acyl chloride using a chlorinating agent, typically thionyl chloride (SOCl₂).[4][6]

Caption: Synthesis of Ethyl Glutaryl Chloride from Ethyl Hydrogen Glutarate.

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The carboxylic acid oxygen of ethyl hydrogen glutarate attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This intermediate is highly unstable and readily undergoes an intramolecular nucleophilic attack by the chloride ion, resulting in the formation of the acyl chloride and the release of sulfur dioxide and hydrogen chloride as gaseous byproducts.[7][8] The irreversible nature of this step, due to the evolution of gases, drives the reaction to completion.[7]

-

Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place ethyl hydrogen glutarate (1 mole equivalent).

-

Reagent Addition: Slowly add thionyl chloride (1.1 to 1.5 mole equivalents) to the flask at room temperature with gentle stirring. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically around 70-80 °C) for 2-4 hours, or until the evolution of gases ceases.

-

Work-up: Allow the reaction mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure.

-

Purification: The crude ethyl glutaryl chloride is then purified by fractional distillation under high vacuum to yield the pure product.

Method 2: From Glutaric Anhydride

This two-step method involves the initial ring-opening of glutaric anhydride with ethanol to form ethyl hydrogen glutarate, which is then chlorinated in a subsequent step as described in Method 1.[4][6]

Caption: Two-step synthesis of Ethyl Glutaryl Chloride from Glutaric Anhydride.

-

Step 1: The nucleophilic oxygen of ethanol attacks one of the carbonyl carbons of glutaric anhydride, leading to the opening of the anhydride ring and the formation of the monoester, ethyl hydrogen glutarate. This reaction is typically catalyzed by a small amount of acid or can proceed with gentle heating.

-

Step 2: The mechanism for the conversion of the resulting carboxylic acid to the acyl chloride is the same as in Method 1.

-

Step 1: Synthesis of Ethyl Hydrogen Glutarate

-

In a round-bottom flask, dissolve glutaric anhydride (1 mole equivalent) in an excess of anhydrous ethanol.

-

Heat the mixture to reflux for 3-5 hours.

-

After cooling, remove the excess ethanol under reduced pressure to obtain crude ethyl hydrogen glutarate. This intermediate can often be used in the next step without further purification.

-

-

Step 2: Synthesis of Ethyl Glutaryl Chloride

-

Follow the experimental protocol outlined in Method 1, using the crude ethyl hydrogen glutarate from Step 1 as the starting material.

-

Characterization of Ethyl Glutaryl Chloride

Thorough characterization is crucial to confirm the structure and assess the purity of the synthesized ethyl glutaryl chloride. The following spectroscopic techniques are routinely employed.

Characterization Workflow

Caption: Workflow for the characterization of Ethyl Glutaryl Chloride.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For ethyl glutaryl chloride, the expected signals are:

-

Triplet (3H): Around δ 1.25 ppm, corresponding to the methyl protons (-CH₃) of the ethyl ester group, coupled to the adjacent methylene protons.

-

Quartet (2H): Around δ 4.15 ppm, corresponding to the methylene protons (-OCH₂-) of the ethyl ester group, coupled to the methyl protons.

-

Triplet (2H): Around δ 2.40 ppm, corresponding to the methylene protons adjacent to the ester carbonyl group (-CH₂CO₂Et).

-

Triplet (2H): Around δ 2.95 ppm, corresponding to the methylene protons adjacent to the acyl chloride group (-CH₂COCl).

-

Quintet (2H): Around δ 2.00 ppm, corresponding to the central methylene protons (-CH₂CH₂CH₂-).

A certificate of analysis for a commercial sample of ethyl glutaryl chloride confirms that the ¹H NMR spectrum conforms to the expected structure.[9]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected signals for ethyl glutaryl chloride are:

-

~δ 14.1 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

~δ 60.8 ppm: Methylene carbon (-OCH₂-) of the ethyl group.

-

~δ 20.0 ppm: Central methylene carbon (-CH₂CH₂CH₂-).

-

~δ 33.0 ppm: Methylene carbon adjacent to the ester carbonyl.

-

~δ 45.0 ppm: Methylene carbon adjacent to the acyl chloride carbonyl.

-

~δ 172.5 ppm: Ester carbonyl carbon (-CO₂Et).

-

~δ 173.5 ppm: Acyl chloride carbonyl carbon (-COCl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[10] The characteristic absorption bands for ethyl glutaryl chloride include:

-

~1800 cm⁻¹ (strong): C=O stretching vibration of the acyl chloride. This is a highly characteristic and intense peak.

-

~1735 cm⁻¹ (strong): C=O stretching vibration of the ethyl ester.

-

~2850-2960 cm⁻¹ (medium): C-H stretching vibrations of the methylene and methyl groups.[11]

-

~1170 cm⁻¹ (strong): C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In the mass spectrum of ethyl glutaryl chloride, the molecular ion peak [M]⁺ would be expected. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks at m/z 178 and m/z 180, with a relative intensity of approximately 3:1.[12] Common fragmentation patterns would involve the loss of the chlorine atom, the ethoxy group, or cleavage of the carbon chain.

Safety and Handling

Ethyl glutaryl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[5][13]

-

Corrosivity: It causes severe skin burns and eye damage.[1][2][5] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][13]

-

Moisture Sensitivity: It reacts with water, including moisture in the air, to produce hydrochloric acid and ethyl hydrogen glutarate.[5][13][14] Therefore, it should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.[2][5][13]

-

Inhalation: Inhalation of vapors can cause respiratory irritation.[2] All handling should be performed in a well-ventilated fume hood.[1][13]

-

Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[5] Do not use water to clean up spills.[13]

-

Disposal: Dispose of ethyl glutaryl chloride and any contaminated materials in accordance with local, state, and federal regulations.[1][5]

Applications in Synthesis

The bifunctional nature of ethyl glutaryl chloride makes it a valuable reagent in multi-step organic synthesis. For example, it is used in the acylation of 4-pyridyllithium to synthesize ethyl 5-oxo-5-(4-pyridyl)valerate, a precursor for more complex molecules.[15] The differential reactivity of the acyl chloride and the ester allows for selective transformations, making it a key component in the synthesis of a variety of chemical entities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of ethyl glutaryl chloride. The described synthetic methods are robust and can be adapted to various laboratory scales. The characterization data and workflows provide a clear framework for verifying the identity and purity of the synthesized product. Adherence to the outlined safety protocols is paramount when working with this corrosive and reactive compound. The versatility of ethyl glutaryl chloride as a synthetic building block ensures its continued importance in the fields of chemical research and development.

References

- 1. echemi.com [echemi.com]

- 2. Ethyl glutaryl chloride, 97% 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. ETHYL GLUTARYL CHLORIDE | 5205-39-0 [chemicalbook.com]

- 4. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Ethyl Glutaryl Chloride | 5205-39-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. ETHYL GLUTARYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. megalecture.com [megalecture.com]

- 11. C2H5Cl CH3CH2Cl infrared spectrum of chloroethane prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. fishersci.com [fishersci.com]

- 14. Thionyl chloride - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-chloro-5-oxopentanoate, a key bifunctional molecule often utilized in organic synthesis. Known also as Ethyl glutaryl chloride, its structure incorporates both an ester and a reactive acyl chloride, making it a valuable building block for the introduction of a five-carbon chain with differential reactivity at each end. Accurate spectroscopic characterization is paramount to ensure its purity and to confirm its structural integrity before use in complex synthetic pathways, particularly in pharmaceutical development where precision is non-negotiable.

This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The causality behind experimental choices and the interpretation of the resulting data will be explained from the perspective of a seasoned analytical chemist.

Molecular Structure and Overview

This compound (CAS Number: 5205-39-0) is a derivative of glutaric acid. Its structure presents distinct features that are readily identifiable by various spectroscopic techniques. The ethyl ester group and the acyl chloride moiety give rise to characteristic signals that will be the focus of our analysis.

Caption: Structure of this compound with atom numbering for NMR assignments.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the carbon and proton framework.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is due to its excellent solubilizing properties for a wide range of organic compounds and its relatively clean spectral window.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths will provide better signal dispersion, which is beneficial for resolving complex multiplets.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees to ensure a good signal-to-noise ratio without saturating the signals.

-

Employ a relaxation delay of 1-2 seconds.

-

Typically, 16-32 scans are sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

-

A relaxation delay of 2 seconds is generally adequate.

-

¹H NMR Data (Predicted)

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.15 | Quartet (q) | 2H | -O-CH₂ -CH₃ (a) |

| ~ 2.95 | Triplet (t) | 2H | -CH₂ -C(O)Cl (4) |

| ~ 2.40 | Triplet (t) | 2H | -CH₂ -C(O)O- (2) |

| ~ 2.00 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- (3) |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ (b) |

Interpretation: The downfield shift of the methylene group at position 4 (~2.95 ppm) is due to the strong deshielding effect of the adjacent acyl chloride carbonyl group. The methylene group at position 2 (~2.40 ppm) is deshielded by the ester carbonyl group, but to a lesser extent. The ethyl group protons exhibit a classic quartet and triplet pattern, characteristic of an ethyl ester.

¹³C NMR Data (Predicted)

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, one for each carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 172.5 | C =O (Ester) (1) |

| ~ 172.0 | C =O (Acyl Chloride) (5) |

| ~ 61.0 | -O-CH₂ -CH₃ (a) |

| ~ 45.0 | -CH₂ -C(O)Cl (4) |

| ~ 33.0 | -CH₂ -C(O)O- (2) |

| ~ 20.0 | -CH₂-CH₂ -CH₂- (3) |

| ~ 14.0 | -O-CH₂-CH₃ (b) |

Interpretation: The two carbonyl carbons are the most downfield signals, with the acyl chloride carbonyl carbon typically appearing slightly upfield of the ester carbonyl. The carbon of the methylene group attached to the oxygen of the ester is found around 61.0 ppm, while the carbon of the methylene group adjacent to the acyl chloride is significantly downfield due to the electronegativity of the chlorine and the carbonyl group.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. In this compound, the two carbonyl groups are expected to show strong, characteristic absorption bands.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the liquid directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates or ATR crystal is first recorded.

-

The sample is then placed in the beam path, and the sample spectrum is acquired.

-

Typically, 16-32 scans are co-added to obtain a high-quality spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1800 | Strong | C=O stretch (Acyl Chloride) |

| ~ 1735 | Strong | C=O stretch (Ester) |

| 2980-2850 | Medium | C-H stretch (Aliphatic) |

| ~ 1200 | Strong | C-O stretch (Ester) |

| ~ 850-550 | Medium-Strong | C-Cl stretch |

Interpretation: The most diagnostic feature of the IR spectrum will be the presence of two distinct carbonyl stretching bands. The acyl chloride carbonyl stretch is found at a higher frequency (~1800 cm⁻¹) compared to the ester carbonyl stretch (~1735 cm⁻¹) due to the inductive effect of the chlorine atom. The presence of both of these strong absorptions is a clear indication of the bifunctional nature of the molecule.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The liquid sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) interface (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded over a mass range of, for example, m/z 40-250.

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound is 178.61 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 178 and 180 in an approximate 3:1 ratio, which is characteristic of a compound containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Major Expected Fragments:

-

[M - Cl]⁺ (m/z 143): Loss of the chlorine radical.

-

[M - OCH₂CH₃]⁺ (m/z 133/135): Loss of the ethoxy radical from the ester.

-

[C(O)CH₂CH₂CH₂COOCH₂CH₃]⁺ (m/z 143): This is the same as the loss of Cl.

-

[CH₂CH₂CH₂COOCH₂CH₃]⁺ (m/z 115): Loss of the COCl group.

-

[COOCH₂CH₃]⁺ (m/z 73): Fragment corresponding to the ethyl ester group.

-

[CH₂CH₃]⁺ (m/z 29): Ethyl fragment.

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound.

-

IR spectroscopy confirms the presence of the key ester and acyl chloride functional groups.

-

NMR spectroscopy provides the precise connectivity of the carbon and hydrogen atoms, confirming the pentanoate chain and the ethyl ester moiety.

-

Mass spectrometry confirms the molecular weight and the presence of a chlorine atom, and the fragmentation pattern is consistent with the proposed structure.

By carefully acquiring and interpreting these spectra, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, ensuring the integrity and success of their synthetic endeavors.

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-chloro-5-oxopentanoate

This guide provides a comprehensive overview of the safety considerations and handling protocols for Ethyl 5-chloro-5-oxopentanoate (CAS RN: 5205-39-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data from safety data sheets (SDS) and other authoritative sources to ensure the safe and effective use of this reactive chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound, also known as ethyl glutaryl chloride, is an organic compound with the molecular formula C7H11ClO3.[1] It is a liquid at room temperature and possesses a molecular weight of 178.61 g/mol .[1][2] Understanding its physical and chemical properties is fundamental to its safe handling and application in synthetic chemistry.

| Property | Value | Source |

| CAS Number | 5205-39-0 | [1][3] |

| Molecular Formula | C7H11ClO3 | [1] |

| Molecular Weight | 178.61 g/mol | [1][2] |

| Physical Form | Liquid | [1] |

| Boiling Point | 108°C; 68°C to 70°C (at 0.07 mmHg) | [1] |

| IUPAC Name | This compound | [1][2] |

Hazard Identification and GHS Classification

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard communication. While a specific, aggregated GHS classification for this exact compound is not uniformly presented across all sources, related compounds and the reactive acyl chloride functional group suggest the following potential hazards. For instance, similar compounds like ethyl 5-oxopentanoate are known to cause skin and serious eye irritation, as well as respiratory irritation.[4]

Anticipated GHS Hazard Classifications:

-

Skin Corrosion/Irritation: Acyl chlorides are known to react with moisture to produce hydrochloric acid, which can cause severe skin burns and irritation.

-

Serious Eye Damage/Eye Irritation: Direct contact with the liquid or its vapors can cause serious eye damage.

-

Specific Target Organ Toxicity (Single Exposure) - Respiratory Tract Irritation: Inhalation of vapors may cause respiratory irritation.

Precautionary Statements: The following precautionary statements are advised based on the anticipated hazards:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

Causality of Hazards: The Reactivity of Acyl Chlorides

The primary driver of the hazards associated with this compound is the acyl chloride functional group. This group is highly electrophilic and readily reacts with nucleophiles. The most common nucleophile in a laboratory setting is water (from atmospheric moisture, aqueous reagents, or biological tissues).

Reaction with Water: this compound reacts exothermically with water to produce ethyl glutarate and hydrochloric acid (HCl). The generation of HCl is a major contributor to the corrosive nature of this compound.

Caption: Hydrolysis reaction of this compound.

This reactivity necessitates stringent exclusion of moisture during storage and handling to maintain the chemical's integrity and prevent hazardous situations.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential for handling this reactive compound. This involves a multi-layered approach encompassing engineering controls, personal protective equipment, and specific handling procedures.

4.1. Engineering Controls:

-

Fume Hood: All manipulations of this compound must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Inert Atmosphere: For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is crucial. This can be achieved using a glovebox or Schlenk line techniques.

4.2. Personal Protective Equipment (PPE):

A comprehensive PPE regimen is mandatory.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and potential burns.[5] |

| Body Protection | Flame-retardant lab coat and closed-toe shoes | Protects skin from accidental spills. |

| Respiratory Protection | Not typically required if handled in a fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used. | Prevents respiratory tract irritation. |

4.3. Step-by-Step Handling Workflow:

The following protocol outlines a safe workflow for handling this compound.

Caption: A stepwise workflow for the safe handling of this compound.

4.4. Storage Requirements:

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, bases, and oxidizing agents.

-

The container should be tightly sealed, and for long-term storage, consider sealing under an inert atmosphere.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[5]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

-

Spill Response: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, dry material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste. Ventilate the area and wash the spill site after material pickup is complete.

Conclusion

This compound is a valuable reagent in organic synthesis, but its inherent reactivity necessitates a thorough understanding and implementation of rigorous safety protocols. By adhering to the principles of hazard identification, risk assessment, and control measures outlined in this guide, researchers can mitigate the risks and handle this compound in a safe and responsible manner. A proactive approach to safety, grounded in scientific understanding, is paramount for the protection of laboratory personnel and the integrity of the research.

References

- 1. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]

- 2. Ethyl 5-chloro-3-oxopentanoate | C7H11ClO3 | CID 23158165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5205-39-0 | this compound | Ambeed.com [ambeed.com]

- 4. Ethyl 5-oxopentanoate | C7H12O3 | CID 11137279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. homedepot.com [homedepot.com]

An In-depth Technical Guide to the Chemical Reactivity of the Acyl Chloride Group in Ethyl 5-chloro-5-oxopentanoate

For researchers, scientists, and drug development professionals, a deep understanding of the chemical behavior of bifunctional molecules is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comprehensive exploration of the chemical reactivity of the acyl chloride functional group in Ethyl 5-chloro-5-oxopentanoate, a versatile building block in organic synthesis.

Introduction: The Unique Profile of this compound

This compound, with the chemical formula C₇H₁₁ClO₃, is a bifunctional organic compound featuring both an ester and a highly reactive acyl chloride group.[1][2] This duality makes it a valuable intermediate, allowing for sequential or selective transformations at two distinct reactive centers. The focus of this guide is the acyl chloride moiety, which, due to its electronic and structural properties, serves as a powerful tool for acylation and the construction of more complex molecular architectures.

Acyl chlorides, in general, are among the most reactive derivatives of carboxylic acids.[3][4][5] This heightened reactivity stems from the strong electron-withdrawing inductive effect of both the chlorine and the carbonyl oxygen atoms. This effect renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide array of nucleophiles.[5]

Physicochemical Properties

A clear understanding of the physical properties of this compound is crucial for its safe handling and use in reactions.

| Property | Value |

| Molecular Formula | C₇H₁₁ClO₃ |

| Molecular Weight | 178.61 g/mol [2] |

| Appearance | Colorless to light yellow/orange liquid[1] |

| Boiling Point | 68-70 °C at 0.07 mmHg[1][2] |

| Solubility | Soluble in organic solvents like ether, chloroform, and dichloromethane; reacts with water.[1][6] |

Note: Due to their reactivity, acyl chlorides are often prepared in situ or used immediately after synthesis.[5]

Synthesis of this compound

The preparation of this compound typically involves the reaction of the corresponding carboxylic acid, monoethyl glutarate, with a chlorinating agent.[1] Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or oxalyl chloride.[3][5][7] Thionyl chloride is often preferred in laboratory settings as the byproducts (SO₂ and HCl) are gaseous, simplifying purification.[3]

Caption: General synthesis of this compound.

The Core of Reactivity: Nucleophilic Acyl Substitution

The predominant reaction pathway for the acyl chloride group in this compound is nucleophilic acyl substitution.[4][8] This two-step mechanism involves the initial addition of a nucleophile to the electrophilic carbonyl carbon, followed by the elimination of the chloride leaving group.[8][9][10]

The General Mechanism

The reaction proceeds through a tetrahedral intermediate. The high electronegativity of the oxygen and chlorine atoms makes the carbonyl carbon highly susceptible to nucleophilic attack.[5][11]

Caption: Mechanism of nucleophilic acyl substitution.

The stability of the chloride ion as a leaving group is a key factor driving this reaction. Chloride is the conjugate base of a strong acid (HCl), making it an excellent leaving group.[12]

Key Reactions of the Acyl Chloride Group

The high reactivity of the acyl chloride in this compound allows for a diverse range of transformations, making it a valuable synthetic intermediate.

Reactions with Oxygen Nucleophiles

3.1.1. Hydrolysis

Acyl chlorides react vigorously with water to form the corresponding carboxylic acid.[4][6][13] This reaction is often undesirable and necessitates anhydrous conditions for storing and handling acyl chlorides.[4][5]

-

Reaction: this compound + H₂O → Monoethyl glutarate + HCl

-

Insight: The formation of steamy fumes of HCl is a characteristic observation in this reaction.[6]

3.1.2. Alcoholysis (Esterification)

The reaction with alcohols provides a straightforward route to esters.[9][13][14] This reaction is typically rapid and exothermic.[9] To neutralize the HCl byproduct, a non-nucleophilic base like pyridine or triethylamine is often added.[4]

-

Reaction: this compound + R'OH → Ethyl 5-(alkoxycarbonyl)pentanoate + HCl

-

Experimental Consideration: The choice of base is critical to avoid side reactions.

Reactions with Nitrogen Nucleophiles

3.2.1. Aminolysis (Amide Formation)

Ammonia, primary amines, and secondary amines react readily with acyl chlorides to form primary, secondary, and tertiary amides, respectively.[4][5][13]

-

Reaction with Ammonia: this compound + 2 NH₃ → Ethyl 5-amino-5-oxopentanoate + NH₄Cl

-

Reaction with Primary Amine: this compound + 2 R'NH₂ → Ethyl 5-(alkylamino)-5-oxopentanoate + R'NH₃Cl

-

Causality: Two equivalents of the amine are required: one to act as the nucleophile and the second to neutralize the HCl produced.[5]

Reactions with Carbon Nucleophiles

3.3.1. Grignard Reagents

Grignard reagents (R'MgX) are potent nucleophiles that typically react twice with acyl chlorides. The initial reaction forms a ketone, which is more reactive towards the Grignard reagent than the starting acyl chloride. This leads to the formation of a tertiary alcohol after acidic workup.[15][16][17]

-

Reaction: this compound + 2 R'MgX → Tertiary alcohol + MgXCl

-

Limitation: It is generally not possible to stop the reaction at the ketone stage with Grignard reagents due to their high reactivity.[16] However, some specialized methods using ligands to moderate the Grignard reagent's reactivity have been developed to favor ketone formation.[18][19]

3.3.2. Gilman Reagents (Organocuprates)

In contrast to Grignard reagents, Gilman reagents (lithium dialkylcuprates, R'₂CuLi) are softer nucleophiles and react with acyl chlorides to form ketones.[15] The reaction typically stops at the ketone stage because Gilman reagents react very slowly with ketones.[15]

-

Reaction: this compound + R'₂CuLi → Ethyl 5-oxo-alkanoate + R'Cu + LiCl

-

Significance: This selectivity makes Gilman reagents highly valuable for the synthesis of ketones from acyl chlorides.

Reduction Reactions

The acyl chloride group can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent employed.

3.4.1. Reduction to Primary Alcohols

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) reduce acyl chlorides to primary alcohols.[3][4][20][21] The reaction proceeds through an aldehyde intermediate which is further reduced.[22][23]

-

Reaction: this compound + LiAlH₄ (excess) → Ethyl 6-hydroxyhexanoate

-

Experimental Note: An excess of the reducing agent is used to ensure the reaction goes to completion.[20]

3.4.2. Reduction to Aldehydes

To stop the reduction at the aldehyde stage, a less reactive, sterically hindered reducing agent is required. Lithium tri(tert-butoxy)aluminum hydride (LiAl(OtBu)₃H) is a common choice for this transformation.[20][22] The bulky tert-butoxy groups moderate the reactivity of the hydride, allowing for the isolation of the aldehyde, especially at low temperatures (-78 °C).[20][22]

-

Reaction: this compound + LiAl(OtBu)₃H → Ethyl 5-oxopentanoate

-

Alternative Method: The Rosenmund reduction, which utilizes a poisoned palladium catalyst (e.g., Pd on BaSO₄), can also be used to convert acyl chlorides to aldehydes.[3][22]

Friedel-Crafts Acylation

Acyl chlorides are excellent electrophiles for Friedel-Crafts acylation reactions, which introduce an acyl group onto an aromatic ring.[24][25] This reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[24]

-

Reaction: this compound + Benzene (in the presence of AlCl₃) → Ethyl 5-oxo-5-phenylpentanoate + HCl

-

Advantage: A significant advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further electrophilic substitution, thus preventing polyacylation.[25]

Caption: Workflow for Friedel-Crafts Acylation.

Experimental Protocols and Safety Considerations

Trustworthiness in experimental design is paramount. The protocols described below are designed to be self-validating through careful control of reaction conditions and monitoring of progress.

General Protocol for Nucleophilic Acyl Substitution with an Alcohol

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., pyridine, 1.1 eq.) in an anhydrous solvent (e.g., dichloromethane) under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to 0 °C in an ice bath.

-

Addition: A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise via the dropping funnel over 15-30 minutes.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for a specified time (monitored by TLC or GC-MS).

-

Workup: The reaction is quenched with a dilute aqueous acid solution (e.g., 1M HCl) to neutralize the excess base. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography or distillation.

Safety Precautions for Handling this compound

Acyl chlorides are corrosive, toxic, and moisture-sensitive compounds that require careful handling in a well-ventilated fume hood.[1][7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.[1][26][27]

-

Handling: Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[26][28] Keep away from sources of ignition.[26][27][29]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and other incompatible materials.[26][29] Containers that have been opened must be carefully resealed.[26]

-

Spills: In case of a spill, absorb with a dry, inert material and dispose of it as hazardous waste. Do not use water.[29]

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[1][28][29] If inhaled, move to fresh air and seek immediate medical attention.[28][29]

Conclusion

The acyl chloride group in this compound imparts a high degree of reactivity, making it a cornerstone for a multitude of synthetic transformations. Its susceptibility to nucleophilic acyl substitution allows for the facile introduction of a wide range of functional groups, including esters, amides, ketones, and aldehydes. A thorough understanding of the mechanisms governing these reactions, coupled with meticulous experimental technique and stringent safety protocols, enables the synthetic chemist to harness the full potential of this versatile building block in the pursuit of novel molecular entities for research and drug development.

References

- 1. chembk.com [chembk.com]

- 2. CAS RN 5205-39-0 | Fisher Scientific [fishersci.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. savemyexams.com [savemyexams.com]

- 14. scribd.com [scribd.com]

- 15. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. m.youtube.com [m.youtube.com]

- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]

- 21. acs.org [acs.org]

- 22. Acid Chlorides to Aldehydes - Chemistry Steps [chemistrysteps.com]

- 23. youtube.com [youtube.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Friedel-Crafts Acylation [organic-chemistry.org]

- 26. geneseo.edu [geneseo.edu]

- 27. chemos.de [chemos.de]

- 28. ICSC 0210 - ACETYL CHLORIDE [inchem.org]

- 29. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

An In-depth Technical Guide to the Stability and Storage of Ethyl 5-chloro-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 5-chloro-5-oxopentanoate is a bifunctional reagent of significant utility in organic synthesis, particularly in the construction of complex molecules within drug discovery and development programs. Its dual reactivity, stemming from the presence of both an ester and a highly reactive acyl chloride, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and maintain reagent integrity. This guide provides a detailed examination of the factors governing the stability of this compound, outlines its primary degradation pathways, and establishes rigorous, field-tested protocols for its optimal storage and handling. Adherence to these guidelines is critical for preserving the compound's quality and ensuring the validity of its use in sensitive synthetic applications.

Chemical Profile and Inherent Reactivity

This compound (CAS No: 5205-39-0) is a liquid with a molecular formula of C7H11ClO3 and a molecular weight of 178.61 g/mol .[1][] Its structure, featuring a terminal acyl chloride and an ethyl ester, makes it a valuable building block. However, the acyl chloride functional group is the primary determinant of its chemical stability, rendering the molecule highly susceptible to nucleophilic attack.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H11ClO3 | [1][][3] |

| Molecular Weight | 178.61 g/mol | [1][] |

| Appearance | Liquid | [1] |

| Density | ~1.14 g/mL | [1] |

| Boiling Point | 68-70 °C @ 0.07 mmHg | [1] |

The Primary Degradation Pathway: Hydrolysis

The most significant threat to the stability of this compound is hydrolysis. The electrophilic carbonyl carbon of the acyl chloride is readily attacked by water, leading to rapid degradation.